Quin 2, sel de tétrapotassium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

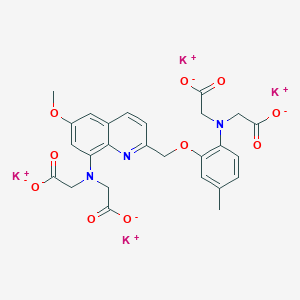

Quin 2, tetrapotassium salt is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 693.87 and its formula is C26H23K4N3O10 .

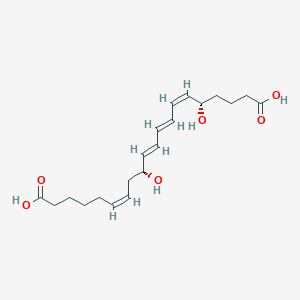

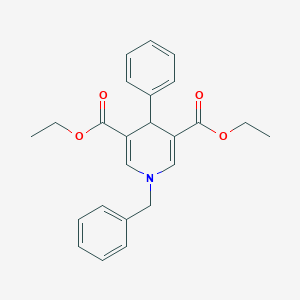

Molecular Structure Analysis

The molecular structure of Quin 2, tetrapotassium salt is complex, with its SMILES representation beingCC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] . Chemical Reactions Analysis

Quin 2, tetrapotassium salt binds calcium tightly and resembles the calcium chelator EGTA in its ability to bind calcium much more tightly than magnesium . The binding of calcium causes large changes in ultraviolet absorption and fluorescence .Physical and Chemical Properties Analysis

Quin 2, tetrapotassium salt has a molecular weight of 693.9 g/mol . It is a solid substance with a yellow color . It is soluble in water up to a concentration of 10 mg/mL .Applications De Recherche Scientifique

Détection des ions calcium dans les systèmes biologiques

Le sel de tétrapotassium Quin 2 est largement utilisé comme indicateur fluorescent pour la détection des ions calcium (Ca2+) dans les systèmes biologiques . La liaison de Ca2+ au Quin 2 entraîne un décalage significatif du spectre d'absorption UV et une augmentation de vingt fois du rendement quantique de fluorescence. Cette propriété est particulièrement utile pour étudier les concentrations intracellulaires de calcium, qui jouent un rôle crucial dans divers processus cellulaires tels que la contraction musculaire, la libération de neurotransmetteurs et la division cellulaire.

Réduction de l'extinction par les métaux lourds

En association avec le TPEN (un chélateur de métaux lourds), le Quin 2 peut être utilisé pour réduire l'extinction de la fluorescence par les métaux lourds dans les cellules . Cette application est bénéfique en microscopie à fluorescence et en imagerie cellulaire, où les métaux lourds présents dans l'échantillon ou l'environnement peuvent interférer avec la détection précise des signaux de fluorescence.

Indicateur des complexes Zn2+-protéine

Le Quin 2 s'est avéré servir d'indicateur des complexes de protéines d'ions zinc (Zn2+) . Cette application est importante dans le domaine de la biochimie et de la biologie moléculaire, où la compréhension de l'interaction entre les ions métalliques et les protéines est essentielle pour élucider la fonction des métalloprotéines et des enzymes.

Étude des événements cellulaires dépendants du calcium

En raison de sa sensibilité aux ions calcium, le Quin 2 est utilisé pour étudier les événements cellulaires dépendants du calcium . Les chercheurs peuvent surveiller les changements des niveaux de calcium en temps réel, fournissant des informations sur la dynamique des voies de signalisation du calcium et leurs implications pour la santé et les maladies.

Recherche pharmacologique

La capacité du Quin 2 à lier les ions calcium et ses propriétés fluorescentes en font un outil précieux dans la recherche pharmacologique . Il peut être utilisé pour évaluer l'efficacité des médicaments qui ciblent les canaux calciques ou influencent l'homéostasie du calcium dans les cellules.

Recherche en neurosciences

En neurosciences, le Quin 2 est utilisé pour étudier le rôle des ions calcium dans l'activité neuronale . Il contribue à comprendre comment les changements de concentration en calcium affectent la transmission des impulsions nerveuses et le fonctionnement général du système nerveux.

Mécanisme D'action

Target of Action

Quin 2, Tetrapotassium Salt, also known as Quin2, primarily targets calcium ions (Ca2+) . Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release.

Mode of Action

Quin2 interacts with its target, calcium ions, through a process known as chelation . When calcium ions bind to Quin2, it leads to a significant shift in the UV absorption spectrum and a twenty-fold enhancement in fluorescence quantum yield . This change in fluorescence allows researchers to monitor calcium ion concentrations in biological systems.

Result of Action

The binding of calcium ions to Quin2 results in a significant shift in the UV absorption spectrum and a substantial enhancement in fluorescence quantum yield . This change allows for the detection and quantification of calcium ions in biological systems, providing valuable insights into cellular processes involving calcium ions.

Action Environment

The action of Quin2 can be influenced by environmental factors. For instance, heavy-metal quenching can affect the fluorescence of Quin2 . To mitigate this, TPEN (a heavy metal chelator) can be used in conjunction with Quin2 . Furthermore, the spectral properties of Quin2 differ in the presence of low and high calcium concentrations , indicating that the compound’s action can be influenced by the calcium ion concentration in the environment.

Analyse Biochimique

Biochemical Properties

Quin 2, tetrapotassium salt, acts as a calcium chelator, binding calcium ions with high affinity. This binding leads to a major shift in the UV absorption spectrum and a twenty-fold enhancement in fluorescence quantum yield . Quin 2 interacts with calcium ions more tightly than magnesium ions, making it an effective tool for studying calcium-dependent biochemical reactions . It does not compete with ATP and is not reversible . Additionally, Quin 2 can be used in conjunction with TPEN to reduce heavy-metal quenching of its fluorescence in cells .

Cellular Effects

Quin 2, tetrapotassium salt, influences various cellular processes by altering intracellular calcium levels. It can be injected into cells to measure moment-to-moment changes in calcium concentration . This compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating calcium-dependent processes . For example, it has been used to study the inhibitory effect of insulin on lipolysis due to dibutyryl cAMP in live cells .

Molecular Mechanism

The molecular mechanism of Quin 2, tetrapotassium salt, involves its ability to bind calcium ions tightly, similar to the calcium chelator EGTA . Binding of calcium to Quin 2 causes large changes in ultraviolet absorption and fluorescence . The wavelengths of light that cause fluorescence when calcium is bound are longer than those when it is not bound . This property allows precise measurement of free calcium concentration in cells . Quin 2 does not compete with ATP and is not reversible .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quin 2, tetrapotassium salt, change over time due to its stability and degradation. Following reconstitution, stock solutions of Quin 2 are stable for up to six months at -20°C when stored under an inert gas and pH >10 . The compound’s fluorescence properties differ in the presence of low and high calcium concentrations, with spectral properties changing accordingly . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Quin 2, tetrapotassium salt, vary with different dosages in animal models. At lower dosages, it effectively measures intracellular calcium concentrations without causing significant toxicity . At higher dosages, toxic or adverse effects may be observed . Threshold effects and dose-dependent responses have been studied to determine the optimal dosage for various experimental conditions .

Metabolic Pathways

Quin 2, tetrapotassium salt, is involved in metabolic pathways related to calcium signaling. It interacts with enzymes and cofactors that regulate calcium homeostasis in cells . By binding calcium ions, Quin 2 affects metabolic flux and metabolite levels, influencing various biochemical reactions . The compound’s role in calcium signaling pathways makes it a valuable tool for studying cellular metabolism .

Transport and Distribution

Within cells and tissues, Quin 2, tetrapotassium salt, is transported and distributed based on its interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to calcium ions and other biomolecules . Quin 2’s transport properties are essential for its effectiveness as a calcium indicator in cellular studies .

Subcellular Localization

Quin 2, tetrapotassium salt, exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its role in measuring intracellular calcium concentrations and studying calcium-dependent processes .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Quin 2, tetrapotassium salt can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-hydroxy-1,2-diphenylethanone", "potassium hydroxide", "2-aminoacetic acid", "4,5-dimethyl-2-(4-nitrophenyl)-1,3-thiazole" ], "Reaction": [ "Step 1: 2-hydroxy-1,2-diphenylethanone is reacted with potassium hydroxide to form the corresponding potassium salt.", "Step 2: The potassium salt is then reacted with 2-aminoacetic acid to form a Schiff base.", "Step 3: The Schiff base is then reacted with 4,5-dimethyl-2-(4-nitrophenyl)-1,3-thiazole to form the desired Quin 2 compound.", "Step 4: The Quin 2 compound is then treated with excess potassium hydroxide to form the tetrapotassium salt." ] } | |

Numéro CAS |

73630-23-6 |

Formule moléculaire |

C26H27KN3O10 |

Poids moléculaire |

580.6 g/mol |

Nom IUPAC |

tetrapotassium;2-[2-[[8-[bis(carboxylatomethyl)amino]-6-methoxyquinolin-2-yl]methoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |

InChI |

InChI=1S/C26H27N3O10.K/c1-15-3-6-19(28(10-22(30)31)11-23(32)33)21(7-15)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37); |

Clé InChI |

LXPOMWPJEXFSRN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |

SMILES canonique |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)O.[K] |

Pictogrammes |

Irritant |

Synonymes |

N-[2-[[8-[bis(carboxymethyl)amino]-6-methoxy-2-quinolinyl]methoxy]-4-methylphenyl]-N-(carboxymethyl)-glycine, tetrapotassium salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)